molecular formula C8H10N2O2 B184222 2,3-Dimethyl-6-nitroaniline CAS No. 59146-96-2

2,3-Dimethyl-6-nitroaniline

Cat. No.: B184222
CAS No.: 59146-96-2
M. Wt: 166.18 g/mol
InChI Key: YEFYPFWBLCARLC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dimethyl-6-nitroaniline can be synthesized through several methods. One common method involves the nitration of 2,3-dimethylaniline using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of by-products .

Industrial Production Methods: In industrial settings, the production of this compound often involves the continuous nitration process. This method ensures a consistent supply of the compound with high purity. The reaction conditions are optimized to maximize yield and minimize the formation of unwanted by-products .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethyl-6-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Chemistry Research

2,3-Dimethyl-6-nitroaniline is primarily utilized in the study of C-H π interactions and π-π stacking , which are essential for understanding molecular interactions in organic compounds. These interactions are critical for the development of new materials and molecular devices .

Table 1: Summary of Organic Chemistry Applications

Application AreaDescription
C-H π InteractionsInvestigated for understanding molecular interactions.
π-π StackingStudied for implications in material science and drug design.

Materials Science

In materials science, this compound is explored for its role in creating novel polymers and composites. Its ability to form hydrogen bonds enhances the mechanical properties of materials when incorporated into polymer matrices .

Case Study: Polymer Enhancement

A study demonstrated that incorporating this compound into a polymer matrix improved tensile strength by 25% compared to the control sample. This enhancement is attributed to the compound's ability to form strong intermolecular hydrogen bonds within the polymer structure .

Pharmacological Applications

Research indicates that derivatives of this compound exhibit potential as antiviral agents, particularly against HIV-1 variants resistant to non-nucleoside reverse transcriptase inhibitors (NNRTIs). The compound's structural analogs have shown promising results in cytoprotection assays against these resistant strains .

Table 2: Pharmacological Studies

Study FocusFindings
Antiviral ActivityActive against NNRTI-resistant HIV-1 variants.
Structure-Activity RelationshipVariations at specific positions enhance activity.

Crystallography and Molecular Interactions

The crystal structure of this compound has been analyzed to understand its intermolecular interactions better. The compound forms hydrogen bonds (N-H···O) that contribute significantly to its solid-state stability .

Table 3: Intermolecular Interaction Types

Interaction TypeDescription
N-H···O Hydrogen BondsContributes to stability and packing in solid state.
C-H···O Hydrogen BondsEnhances molecular cohesion within crystal lattices.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-6-nitroaniline involves its interaction with molecular targets through its nitro and amino groups. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with various biological molecules. These interactions can affect the activity of enzymes and proteins, leading to various biochemical effects .

Comparison with Similar Compounds

Chemical Profile

  • IUPAC Name : 2,3-Dimethyl-6-nitroaniline
  • Molecular Formula : C₈H₁₀N₂O₂
  • Molecular Weight : 166.18 g/mol
  • CAS Number : 59146-96-2
  • Physical Properties: Orange to brown crystalline powder, soluble in water, ethanol, and acetone . Available in purities ranging from 95% to >98% .

Structural and Functional Analogues

Aminonitromethylbenzenes

These compounds share the nitroaniline backbone but differ in substituent positions and groups. Key examples include:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound C₈H₁₀N₂O₂ -NH₂, -NO₂, -CH₃ (2,3) 166.18 π-π stacking studies; DAF synthesis
4-Bromo-2,3-dimethyl-6-nitroaniline C₈H₉BrN₂O₂ -NH₂, -NO₂, -CH₃ (2,3), -Br (4) 245.07 Precursor for phenylazides; high melting point (152°C)
2-Methyl-6-nitroaniline C₇H₈N₂O₂ -NH₂, -NO₂, -CH₃ (2) 152.15 Quantum mechanical interaction studies
4-Methyl-3-nitroaniline C₇H₈N₂O₂ -NH₂, -NO₂, -CH₃ (4) 152.15 Non-covalent interaction modeling

Key Differences

Substituent Effects: Bromine in 4-Bromo-2,3-dimethyl-6-nitroaniline increases molecular weight (245.07 vs. 166.18) and reduces solubility in polar solvents due to its bulky, hydrophobic nature . Methyl groups in this compound enhance π-π stacking efficiency compared to monosubstituted analogues .

Thermal Stability: The brominated derivative has a higher melting point (152°C) compared to non-halogenated analogues, attributed to stronger intermolecular forces .

Intermolecular Interactions

Quantum Mechanical Studies

  • Interaction Energies: Ranged from 0.23 to 5.59 kcal/mol for aminonitromethylbenzenes.
  • This compound : Exhibits stacking interactions critical for crystal packing (Figure 5, ). Methyl groups sterically hinder some interactions but stabilize others via dispersion forces .

Biological Activity

2,3-Dimethyl-6-nitroaniline is an organic compound that belongs to the class of nitroanilines. Its biological activity has been studied in various contexts, including its pharmacological potential and interactions with biological systems. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C8H10N2O2. It features a nitro group (-NO2) attached to an aniline ring, which is further substituted with two methyl groups at the 2 and 3 positions. This specific arrangement of substituents contributes to its unique chemical properties and biological activity.

Nitro Group Reactivity
The nitro group in this compound can undergo reduction to form amino derivatives, which may exhibit different biological activities compared to the parent compound. The reduction process can be facilitated by various reducing agents such as hydrogen gas in the presence of catalysts like palladium on carbon.

Hydrogen Bonding Interactions
Research indicates that this compound can form hydrogen bonds with other molecules, which plays a significant role in its biological interactions. For instance, N-H···O and C-H···O hydrogen bonds have been identified in its crystal structure, suggesting that these interactions could influence its solubility and reactivity in biological systems .

Cytotoxicity

Cytotoxic effects have been observed in several studies involving nitroanilines. For example, research on structurally related compounds indicates that they can induce apoptosis in cancer cells through various signaling pathways. The cytotoxicity of this compound may be evaluated using assays such as MTT or LDH release assays to assess cell viability and membrane integrity.

Case Studies

  • Antiviral Activity
    A study investigated the antiviral properties of nitroanilines against HIV-1 variants. While this compound was not directly tested, related compounds showed promising results in inhibiting viral replication by targeting reverse transcriptase .
  • Toxicological Assessments
    Toxicological studies have assessed the safety profile of nitroanilines in animal models. For instance, a 90-day oral toxicity study identified a no-observed-adverse-effect level (NOAEL) for related compounds at doses comparable to those expected for this compound . Such studies are crucial for understanding the potential risks associated with exposure to these compounds.

Summary of Biological Activity

Activity Type Description
AntimicrobialPotential activity against bacterial strains; further studies needed
CytotoxicityInduces apoptosis; assessed through cell viability assays
AntiviralRelated compounds show activity against HIV-1; direct testing required
ToxicologyNOAEL established in animal studies; safety profile under investigation

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,3-Dimethyl-6-nitroaniline, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The compound is typically synthesized via nitration of 2,3-dimethylaniline derivatives. Optimize reaction conditions by controlling temperature (below 50°C to avoid over-nitration) and using a mixed acid system (HNO₃/H₂SO₄). Monitor progress via thin-layer chromatography (TLC) and purify via recrystallization using ethanol/water mixtures. Yield improvements often require strict exclusion of moisture and inert gas purging to minimize side reactions .

Q. What analytical techniques are recommended for quantifying this compound in environmental or biological matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) is preferred for quantification in complex matrices. Use deuterated analogs (e.g., 3-Nitroaniline-d4) as internal standards to correct for matrix effects. For trace analysis, employ solid-phase extraction (SPE) with C18 cartridges prior to GC-MS analysis, ensuring calibration with certified reference materials .

Q. What are the key stability considerations for storing this compound, and how should degradation be monitored?

  • Methodological Answer : Store the compound at 2–30°C in amber glass vials under nitrogen to prevent photodegradation and oxidation. Monitor stability via periodic HPLC analysis, tracking degradation products like 2,3-dimethylaniline (reduction of nitro group) or nitroso derivatives. Accelerated stability studies (40°C/75% RH) can predict shelf-life under varying conditions .

Advanced Research Questions

Q. How can researchers resolve contradictory solubility data for this compound reported in different studies?

  • Methodological Answer : Discrepancies often arise from solvent purity, temperature variations, or measurement techniques. Conduct parallel solubility tests using gravimetric (saturation shake-flask) and chromatographic (HPLC) methods. Validate results with control experiments using structurally similar nitroanilines (e.g., 4-Nitroaniline) and reference data from certified standards .

Q. What strategies are effective in characterizing the electronic effects of substituents on the reactivity of this compound?

  • Methodological Answer : Employ Hammett substituent constants (σ) to correlate electronic effects with reaction rates. Use density functional theory (DFT) calculations to map electron density distribution, focusing on the nitro group’s electron-withdrawing impact. Validate experimentally via kinetic studies (e.g., electrophilic substitution reactions) and spectroscopic analysis (¹H NMR chemical shifts) .

Q. How can the nitro group in this compound be selectively reduced without affecting other functional groups?

  • Methodological Answer : Catalytic hydrogenation (H₂/Pd-C in ethanol) under mild pressure (1–3 atm) selectively reduces the nitro group to an amine. Monitor reaction progress via FT-IR (disappearance of NO₂ stretch at ~1520 cm⁻¹). For chemoselective reduction in the presence of sensitive groups, consider using sodium dithionite (Na₂S₂O₄) in aqueous acidic media .

Q. How can this compound be utilized as a precursor for synthesizing heterocyclic compounds?

  • Methodological Answer : The amine and nitro groups enable cyclization reactions. For example, react with thiourea in acidic conditions to form benzothiazole derivatives. Optimize yields by varying solvent polarity (e.g., DMF vs. THF) and temperature. Characterize products via LC-MS and X-ray crystallography to confirm ring closure and regioselectivity .

Properties

IUPAC Name

2,3-dimethyl-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5-3-4-7(10(11)12)8(9)6(5)2/h3-4H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFYPFWBLCARLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344472
Record name 2,3-Dimethyl-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59146-96-2
Record name 2,3-Dimethyl-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dimethyl-6-nitroaniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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